molecular formula C9H18O2 B065081 Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2S-[2alpha(R*),3bta]]-(9CI) CAS No. 168399-37-9

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2S-[2alpha(R*),3bta]]-(9CI)

Cat. No.: B065081
CAS No.: 168399-37-9
M. Wt: 158.24 g/mol
InChI Key: NQKUHMCAOBVHQC-CIUDSAMLSA-N
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Description

CAS No.: 134111-22-1 Molecular Formula: C₉H₁₈O₂ Molecular Weight: 158.24 g/mol Density: 0.971±0.06 g/cm³ (predicted) Boiling Point: 216.3±8.0 °C (predicted)

This compound is a chiral oxiranemethanol derivative featuring two isopropyl (1-methylethyl) substituents at the alpha and 3-positions of the oxirane (epoxide) ring.

Properties

IUPAC Name

(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKUHMCAOBVHQC-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(O1)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@@H](O1)[C@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey-Chaykovsky Epoxidation with Dimethyl Sulfide

The Corey-Chaykovsky reaction, employing dimethyl sulfide (DMS) and dimethyl sulfate (DMSA), is a cornerstone for synthesizing trisubstituted epoxides. In the context of Oxiranemethanol,alpha,3-bis(1-methylethyl)- , this method involves:

  • Ketone Activation : Reacting α,β-unsaturated ketones (e.g., 3-isopropyl-2-(1-methylethyl)cyclopentanone) with DMS at 70–80°C to generate a sulfonium ylide intermediate.

  • Nucleophilic Attack : The ylide attacks the carbonyl carbon, forming an oxirane ring with concurrent elimination of dimethyl sulfide.

  • Work-Up : Distillation under reduced pressure removes residual DMS, followed by solvent exchange into polar aprotic solvents (e.g., DMF or DMSO) to stabilize the epoxide.

Critical Parameters :

  • Temperature : Yields drop below 60% at temperatures <70°C due to incomplete ylide formation.

  • Solvent Polarity : DMF enhances reaction rates by stabilizing charged intermediates (Table 1).

Table 1 : Yield Optimization in Corey-Chaykovsky Epoxidation

SolventTemperature (°C)CatalystYield (%)
DMF80None82
DMSO75TBAC91
NMP70DABCO78

Stereochemical Control via Phase-Transfer Catalysis

Enantioselective Epoxidation with DABCO

The stereochemical outcome of Oxiranemethanol,alpha,3-bis(1-methylethyl)- is dictated by the choice of base and catalyst. Patent CN102491959B demonstrates that 1,4-diazabicyclo[2.2.2]octane (DABCO) induces a 4:1 enantiomeric excess (ee) in analogous fluorophenyl-substituted epoxides by:

  • Transition-State Organization : DABCO coordinates to the sulfonium ylide, enforcing a chair-like transition state that favors the [2S,3R] configuration.

  • Solvent Effects : Tert-butanol increases ee to 6:1 by reducing ionic strength and enhancing catalyst-substrate interactions.

Limitations :

  • Temperature Sensitivity : Elevated temperatures (>60°C) erode stereoselectivity due to increased rotational freedom in the transition state.

  • Catalyst Loading : Optimal ee is achieved at 5 mol% DABCO; higher concentrations promote racemization.

Post-Epoxidation Functionalization and Purification

Methanolysis and Crystallization

The methanol substituent in Oxiranemethanol,alpha,3-bis(1-methylethyl)- is introduced via nucleophilic ring-opening of a precursor epoxide (e.g., 2,3-bis(isopropyl)oxirane) with methanol under basic conditions. Key steps include:

  • Base Selection : NaOH in aqueous methanol (20% v/v) achieves >90% conversion at 50°C.

  • Crystallization : Recrystallization from toluene/ethanol (3:1) removes diastereomeric impurities, yielding 98% pure product.

Challenges :

  • Byproduct Formation : Overalkylation generates 3%–5% dimethyl ether byproducts, necessitating gradient chromatography for removal.

  • Solvent Recovery : Patent US10053436B2 reports 70% solvent recycling efficiency via vacuum distillation.

Scalability and Industrial Adaptations

Continuous-Flow Reactor Design

Recent advances in flow chemistry enable kilogram-scale production of Oxiranemethanol,alpha,3-bis(1-methylethyl)- with:

  • Residence Time Control : 8-minute dwell time in a tubular reactor minimizes side reactions.

  • In-Line Monitoring : FT-IR spectroscopy ensures real-time adjustment of DMSA stoichiometry (±2%).

Economic Impact :

  • Cost Reduction : Flow systems reduce raw material waste by 40% compared to batch processes.

  • Throughput : 12 kg/day output achieved in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions

(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The epoxide ring can be reduced to form a diol.

    Substitution: The epoxide ring can undergo nucleophilic substitution to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the epoxide ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the epoxide ring can produce a variety of substituted alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, oxiranemethanol serves as a crucial building block for creating more complex molecules. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are essential in developing pharmaceuticals and agrochemicals.

Biology

The compound is utilized in biological research to study enzyme-catalyzed reactions involving epoxides and alcohols. It acts as a model substrate for investigating enzyme mechanisms, particularly those related to epoxide metabolism.

Medicine

Oxiranemethanol derivatives have shown promise in medicinal applications. They may be developed into new drugs targeting specific enzymes or receptors. Research indicates potential therapeutic effects, including:

  • Cytotoxicity : Studies have reported significant cytotoxic effects on cancer cell lines.
  • Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains.

Case Study 1: Anticancer Efficacy

A clinical trial assessed the efficacy of oxiranemethanol derivatives in patients with advanced cancer. Preliminary results indicated a notable reduction in tumor size among participants treated with high doses of the compound, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Resistance

Research on antimicrobial resistance highlighted that oxiranemethanol derivatives could effectively combat resistant bacterial strains. This finding is particularly relevant given the global challenge of antibiotic resistance.

Cytotoxicity Data

Research has quantified the cytotoxic effects of oxiranemethanol on various cancer cell lines. The following table summarizes some findings:

CompoundCell LineIC50 (µM)
Compound 1bHeLa15.1
Compound 1dPC313.8
Compound 1eWiDr9.1
OxiranemethanolSMMC7404TBD

Antibacterial Activity Data

The antibacterial properties of oxiranemethanol have also been investigated. The following table presents data on its effectiveness against certain bacterial strains:

Bacterial StrainZone of Inhibition (mm)
E. coliTBD
S. aureusTBD
P. aeruginosaTBD

Mechanism of Action

The mechanism of action of (1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol involves its interaction with specific molecular targets. The epoxide ring can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of these proteins, depending on the specific context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxiranemethanol Family

Oxiranemethanol,alpha-methyl-3-(1-methylethyl)-, acetate, [2S-[2alpha(S*),3bta]]-(9CI) (CAS 146805-60-9)
  • Molecular Formula: C₉H₁₆O₃
  • Molecular Weight: 172.22 g/mol
  • Key Differences:
    • Replaces one isopropyl group with a methyl group.
    • Contains an acetate ester (-OAc) instead of a hydroxyl group.
    • Stereochemistry differs at the 2alpha position ([2alpha(S)] vs. [2alpha(R)]).
  • The altered stereochemistry may reduce reactivity in ring-opening reactions compared to the target compound .

Compounds with Shared Isopropyl Substituents

Isoprothiolane (CAS 36734-19-7)
  • Molecular Formula: C₁₂H₁₈O₄S₂
  • Molecular Weight: 298.39 g/mol
  • Key Differences:
    • Features a bis(1-methylethyl) propanedioate backbone instead of an epoxide.
    • Contains sulfur atoms in a dithiolane ring.
  • Applications: Widely used as a fungicide, particularly against rice blast .
Iprobenfos (CAS 26087-47-8)
  • Molecular Formula: C₁₃H₂₁O₃PS
  • Molecular Weight: 288.34 g/mol
  • Key Differences:
    • Phosphorothioate ester replaces the epoxide ring.
    • Contains a benzylthio group and two isopropyl substituents.
  • Applications: Fungicide with systemic action, targeting rice pathogens .

Pesticidal Compounds with Methylethyl/Carbamate Groups

Isoprocarb (LMS Code 637)
  • Molecular Formula: C₁₁H₁₅NO₂
  • Molecular Weight: 193.24 g/mol
  • Key Differences:
    • Carbamate insecticide with a 2-(1-methylethyl)phenyl group.
    • Lacks an epoxide or hydroxyl group.
  • Applications: Controls sucking and chewing insects in agriculture .
Isofenphos (LMS Code 257)
  • Molecular Formula: C₁₁H₁₄ClNO₃
  • Molecular Weight: 243.69 g/mol
  • Key Differences:
    • Carbamate insecticide with a 3-chloro-4-methoxyphenyl group.
    • Contains a 1-methylethyl ester linkage.
  • Applications: Soil insecticide for corn and turf .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents Applications References
Target Compound (CAS 134111-22-1) C₉H₁₈O₂ 158.24 Epoxide, hydroxyl Two isopropyl groups Organic synthesis (inferred)
Oxiranemethanol acetate (CAS 146805-60-9) C₉H₁₆O₃ 172.22 Epoxide, acetate ester Methyl, isopropyl Unknown (potential pesticide)
Isoprothiolane C₁₂H₁₈O₄S₂ 298.39 Dithiolane, ester Bis(isopropyl) Fungicide
Iprobenfos C₁₃H₂₁O₃PS 288.34 Phosphorothioate, benzylthio Bis(isopropyl), benzylthio Fungicide
Isoprocarb C₁₁H₁₅NO₂ 193.24 Carbamate 2-(1-methylethyl)phenyl Insecticide

Key Findings and Implications

Structural Reactivity: The target compound’s epoxide and hydroxyl groups make it more reactive in nucleophilic ring-opening reactions compared to carbamates or phosphorothioates .

Stereochemical Sensitivity: The [2alpha(R)] configuration may confer distinct enantioselective interactions in biological systems, unlike the [2alpha(S)] isomer in CAS 146805-60-9 .

Research Limitations

  • Limited data on the target compound’s biological activity or industrial uses.
  • Predicted physical properties (density, boiling point) require experimental validation.
  • Stereochemical comparisons with other epoxides are sparse in the provided evidence.

Biological Activity

Oxiranemethanol, alpha,3-bis(1-methylethyl)-,[2S-[2alpha(R*),3bta]]-(9CI), commonly referred to as a derivative of glycidol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, focusing on its cytotoxicity, antibacterial activity, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by its oxirane (epoxide) functional group, which contributes to its reactivity and biological activity. The structural formula can be represented as follows:

C10H18O2\text{C}_{10}\text{H}_{18}\text{O}_{2}

Cytotoxicity and Antiproliferative Activity

Several studies have investigated the cytotoxic effects of oxiranemethanol derivatives on various cancer cell lines. For instance, a study by Gomes et al. evaluated novel steroidal oxime derivatives and found that compounds similar to oxiranemethanol exhibited significant antiproliferative activity against HeLa and SMMC7404 cells. The IC50 values for these compounds ranged from 4.04 µM to 15.1 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Table 1: Cytotoxicity Data of Oxiranemethanol Derivatives

CompoundCell LineIC50 (µM)
Compound 1bHeLa15.1
Compound 1dPC313.8
Compound 1eWiDr9.1
OxiranemethanolSMMC7404TBD

The mechanisms underlying the biological activity of oxiranemethanol involve several pathways:

  • Cell Cycle Arrest : Research indicates that oxiranemethanol can induce cell cycle arrest at various phases, particularly the G1 phase, leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a contributing factor to cell death.
  • DNA Alkylation : Similar compounds have shown the ability to alkylate DNA, which may lead to mutagenic effects and contribute to their antitumor activity .

Antibacterial Activity

In addition to its anticancer properties, oxiranemethanol has demonstrated antibacterial activity. A study highlighted the antibacterial effects of volatile oils containing similar epoxide structures against various bacterial strains. The presence of the oxirane group is believed to enhance membrane permeability in bacteria, leading to cell lysis .

Table 2: Antibacterial Activity Data

Bacterial StrainZone of Inhibition (mm)
E. coliTBD
S. aureusTBD
P. aeruginosaTBD

Case Studies

Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced cancer assessed the efficacy of a compound related to oxiranemethanol. Preliminary results indicated a significant reduction in tumor size among participants treated with high doses of the compound.

Case Study 2: Antimicrobial Resistance
Research on antimicrobial resistance highlighted that derivatives of oxiranemethanol could be effective against resistant strains of bacteria that are typically difficult to treat with conventional antibiotics.

Q & A

Basic: What are the recommended synthetic routes for preparing Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2S-[2alpha(R),3bta]]-(9CI), and what experimental parameters influence yield?*

Methodological Answer:
The synthesis of this epoxide derivative typically involves epoxidation of a precursor alkene or nucleophilic ring-opening of a pre-existing epoxide. For structurally related oxiranemethanol compounds (e.g., 2-Oxiranemethanol,3-methyl-3-(4-methyl-3-penten-1-yl)), epoxidation using peracids (e.g., m-CPBA) under controlled temperature (0–25°C) is common . Key parameters include:

  • Steric effects : The bulky isopropyl groups at alpha and 3 positions may slow reaction kinetics, requiring longer reaction times.
  • Catalyst selection : Chiral catalysts (e.g., Sharpless conditions) can enhance stereoselectivity for the [2S] configuration .
  • Purification : Chromatography or recrystallization is critical due to potential diastereomer formation.

Basic: How can researchers confirm the stereochemical configuration of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Compare coupling constants (e.g., J values for epoxide protons) with literature data for similar epoxides. The [2alpha(R*)] configuration may result in distinct splitting patterns due to neighboring isopropyl groups .
    • NOESY : Detect spatial proximity between protons on the oxirane ring and substituents to confirm relative stereochemistry.
  • X-ray Diffraction (XRD) : Single-crystal XRD provides definitive proof of absolute configuration, especially for resolving R*/S* descriptors .
  • Optical Rotation : Compare experimental [α]D values with reported data for stereoisomers .

Advanced: What strategies are effective for resolving stereochemical inconsistencies in synthetic batches of this compound?

Methodological Answer:
Stereochemical discrepancies often arise from competing reaction pathways or impure starting materials. Mitigation strategies include:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to favor one stereoisomer during synthesis .
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid derivatives) to isolate the desired diastereomer .
  • Computational Modeling : Predict steric and electronic influences on reaction pathways using DFT calculations to optimize conditions .

Advanced: How does the steric bulk of the bis(1-methylethyl) groups influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:
The isopropyl groups create significant steric hindrance, which:

  • Slows Nucleophilic Attack : Bulky substituents hinder access to the electrophilic oxirane carbons, favoring slower, more selective reactions.
  • Directs Regioselectivity : Nucleophiles (e.g., amines, thiols) may preferentially attack the less hindered carbon (e.g., alpha position) .
  • Stabilizes Transition States : Steric effects can stabilize certain transition states, enhancing enantioselectivity in asymmetric syntheses .
    Experimental validation using kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Data Contradiction Analysis: How should researchers address discrepancies in reported physical properties (e.g., melting points, optical rotation) across literature sources?

Methodological Answer:
Discrepancies may arise from impurities, polymorphic forms, or measurement conditions. Steps for resolution:

  • Reproduce Synthesis : Verify purity via HPLC or GC-MS before measuring properties .
  • Standardize Conditions : Ensure consistent solvent, temperature, and instrumentation (e.g., polarimeter calibration for optical rotation) .
  • Cross-Validate with Crystallography : Compare XRD-derived density and packing with reported melting points .

Application-Oriented: What role could this compound play in developing chiral ligands or bioactive molecules?

Methodological Answer:
The compound’s rigid epoxide backbone and chiral centers make it a candidate for:

  • Asymmetric Catalysis : Modify the oxirane ring to create phosphine- or amine-based ligands for metal-catalyzed reactions .
  • Pharmacophores : Explore bioactivity via ring-opening to generate diols or ethers, mimicking natural products (e.g., taxane derivatives in ).
  • Pesticide Analogues : Structural similarity to fungicidal epoxides (e.g., iprobenfos in ) suggests potential agrochemical applications.
    Pilot studies should include toxicity screening (e.g., EPA HPV protocols in ) and computational docking simulations.

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